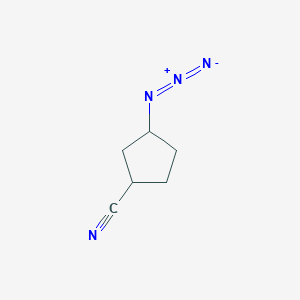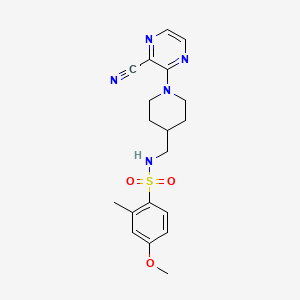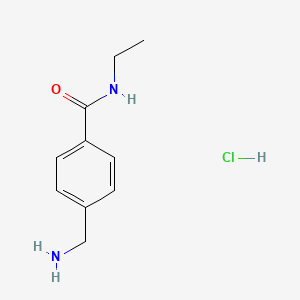
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(m-tolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(m-tolyl)benzamide, also known as DIQBSB, is a chemical compound that has been used in scientific research for its potential therapeutic properties. This compound belongs to the class of sulfonyl-containing molecules and has been shown to possess various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Reactions
The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(m-tolyl)benzamide is involved in various synthetic and chemical reactions with potential applications in medicinal chemistry and materials science. For instance, visible light-promoted synthesis techniques have been developed to create heterocyclic derivatives involving similar sulfonyl and benzamide structures, demonstrating their utility in constructing complex molecules with good to excellent yields under environmentally friendly conditions (Xu Liu et al., 2016). Additionally, novel PI3K inhibitors and anticancer agents have been discovered using related structural motifs, highlighting the potential of these compounds in therapeutic applications (Teng Shao et al., 2014).
Catalysis and Organic Transformations
The compound's framework is also pivotal in catalysis and organic transformations. For example, nickel-catalyzed syntheses utilizing similar benzamide derivatives for the formation of valuable diaryl sulfides and sulfones showcase the adaptability of these compounds in synthesizing organosulfur compounds (V. P. Reddy et al., 2015). Palladium-catalyzed C-H functionalization cascades further illustrate how derivatives of benzamides can be employed to synthesize chiral molecules, indicating their significance in asymmetric synthesis (Manman Sun et al., 2019).
Potential Biological and Pharmacological Significance
The structural class to which 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(m-tolyl)benzamide belongs has been explored for potential biological and pharmacological applications. Research on similar compounds has led to the identification of novel antipsychotic agents and the synthesis of heterocyclic carboxamides with promising activity profiles, underscoring the therapeutic potential of this chemical framework (M. H. Norman et al., 1996).
Materials Science Applications
In materials science, the synthesis and characterization of polymides from related structures demonstrate the utility of these compounds in creating high-performance materials that are thermally stable and have desirable physical properties (Y. Imai et al., 1984).
properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-17-5-4-8-21(15-17)24-23(26)19-9-11-22(12-10-19)29(27,28)25-14-13-18-6-2-3-7-20(18)16-25/h2-12,15H,13-14,16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHNSHWFOKQYKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(m-tolyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8,8-dimethyl-2-((4-methylbenzyl)thio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2763282.png)
![(5S)-5-{[(propan-2-yl)amino]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B2763283.png)

![4-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2763285.png)

![methyl 5-(2-methoxy-2-oxoethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2763287.png)
![3-Methyl-1-(1-methylpiperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;dihydrochloride](/img/structure/B2763289.png)

![N-[(4-fluorophenyl)methyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide](/img/structure/B2763291.png)
